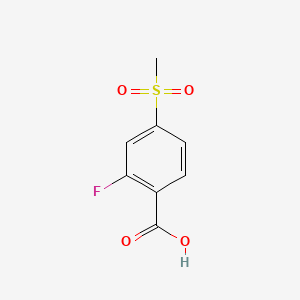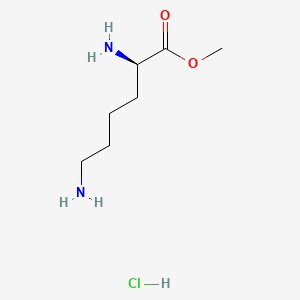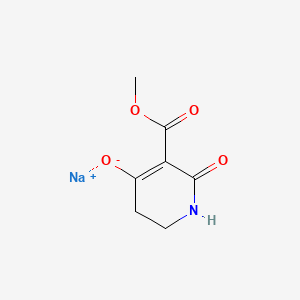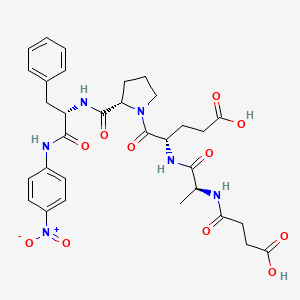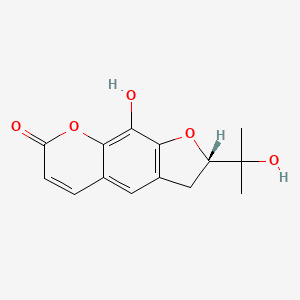
Rutaretin
説明
Rutaretin is a naturally occurring compound that belongs to the class of coumarins. It is derived from the reaction of fasutic acid (Fusaric acid) with the orange pigment rutin. This compound is characterized by its white crystalline solid form and is soluble in alcohols and organic solvents .
科学的研究の応用
Rutaretin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various coumarin derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, perfumes, and other industrial products .
作用機序
Target of Action
Rutaretin primarily targets the enzyme phosphatidate phosphohydrolase . This enzyme plays a crucial role in the metabolism of phosphatidylcholine, a major component of cell membranes .
Mode of Action
This compound exerts its effect by inhibiting phosphatidate phosphohydrolase , thereby preventing the hydrolysis of phosphatidylcholine . This inhibition leads to an increase in intracellular levels of glycerol-3-phosphate .
Biochemical Pathways
The inhibition of phosphatidate phosphohydrolase alters the metabolic pathway of phosphatidylcholine. The increased levels of glycerol-3-phosphate can affect various biochemical pathways, including lipid metabolism .
Pharmacokinetics
It’s known that this compound is relatively poorly absorbed in the intestines . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of phosphatidate phosphohydrolase by this compound and the subsequent increase in glycerol-3-phosphate levels can have various molecular and cellular effects. For instance, this compound has been shown to have hypoglycemic effects in mice . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the environment can affect the absorption and metabolism of this compound Additionally, factors such as pH and temperature can influence the stability and activity of this compound
生化学分析
Biochemical Properties
Rutaretin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . These interactions highlight the potential of this compound as a therapeutic agent in managing oxidative stress-related conditions.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been reported to induce apoptotic cell death in cancer cell lines, including lung, renal, breast, and leukemia cells . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by affecting cell cycle phases and inducing apoptosis . These cellular effects underscore the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit histone deacetylases, thereby affecting gene expression by altering histone acetylation patterns . Additionally, this compound can modulate the activity of transcription factors, influencing the expression of genes involved in cell proliferation and apoptosis . These molecular interactions contribute to the diverse biological activities of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function. For example, prolonged treatment with this compound has been observed to enhance its anticancer activity by inducing sustained apoptosis in cancer cells . These temporal effects highlight the importance of considering the duration of exposure when evaluating the efficacy of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antioxidant and anticancer activities . At higher doses, this compound can induce toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal models . These dosage-dependent effects emphasize the need for careful dose optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of glucose synthase kinase-3 and oxidative stress-dependent pathways . Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its diverse biological activities. These interactions with metabolic pathways highlight the potential of this compound in managing metabolic disorders.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys . The transport and distribution of this compound are influenced by its interactions with membrane transporters, which facilitate its uptake and localization within cells . These factors play a crucial role in determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular localization of this compound is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Rutaretin can be synthesized through the reaction of fasutic acid with rutin. The specific reaction conditions for this synthesis involve the use of organic solvents and controlled temperature settings to ensure the formation of the desired product .
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the compound from by-products and impurities .
化学反応の分析
Types of Reactions
Rutaretin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
類似化合物との比較
Rutaretin is unique among coumarins due to its specific structural features and biological activities. Similar compounds include:
Umbelliferone: Known for its antioxidant and anti-inflammatory properties.
Scopoletin: Exhibits antimicrobial and anticancer activities.
Psoralen: Used in the treatment of skin disorders like psoriasis and vitiligo
These compounds share some similarities with this compound but differ in their specific chemical structures and biological effects, highlighting the uniqueness of this compound in scientific research and applications .
特性
IUPAC Name |
(2S)-9-hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2,17)9-6-8-5-7-3-4-10(15)19-12(7)11(16)13(8)18-9/h3-5,9,16-17H,6H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFQELHSZVFPDZ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930259 | |
| Record name | 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13895-92-6 | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-9-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20930259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the biosynthetic pathway of Rutaretin in Ruta graveolens?
A1: Research suggests that this compound biosynthesis in Ruta graveolens involves a complex pathway with multiple intermediates. While the exact pathway remains to be fully elucidated, studies indicate that umbelliferone plays a crucial role. [] Trapping experiments show that marmesin, another furanocoumarin, is efficiently converted into this compound. [] This suggests that marmesin acts as a direct precursor in the biosynthetic pathway. Further research suggests that other furanocoumarins like psoralen, xanthotoxin, and bergapten might also be involved through methoxylation and demethoxylation reactions. []
Q2: What is the molecular structure and formula of this compound?
A2: this compound's molecular formula is C16H14O5. Its structure comprises a furan ring fused with a coumarin moiety. Specifically, it is a 7-hydroxycoumarin with a furan ring attached at the 6 and 7 positions, and a methoxy group at position 8. [, ]
Q3: What is the role of this compound in Ruta graveolens?
A3: While its exact function in the plant remains unclear, this compound, like other furanocoumarins, is thought to contribute to the plant's defense mechanisms against herbivores and pathogens. [] Furanocoumarins are known for their phototoxic properties, which can deter insects and other organisms from feeding on the plant. []
Q4: Are there any known structural analogs of this compound with biological activity?
A5: Yes, several structural analogs of this compound exist, including marmesin, xanthotoxin, and bergapten. These compounds share the core furanocoumarin structure but differ in their substituents. [, ] They exhibit various biological activities, such as anti-inflammatory, anti-cancer, and phototoxic effects. Studying these analogs can provide insights into structure-activity relationships and aid in developing new drugs or pesticides.
Q5: What analytical methods are used to identify and quantify this compound?
A6: Various techniques, including chromatography and spectroscopy, are used to identify and quantify this compound. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is commonly employed to separate and quantify this compound in plant extracts. [] Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the identity of this compound. [, ]
Q6: Has the crystal structure of this compound been determined?
A7: Yes, the crystal structure of this compound has been solved using X-ray crystallography. [] This analysis revealed that this compound crystallizes in the monoclinic space group C2. The crystal structure provides valuable information about the molecule's three-dimensional conformation, bond lengths, and angles, which can be crucial for understanding its interactions with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


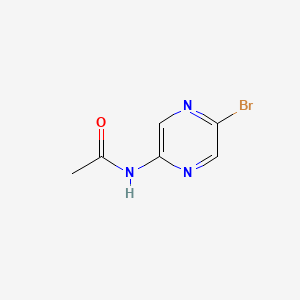
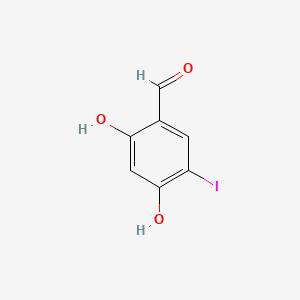
![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)

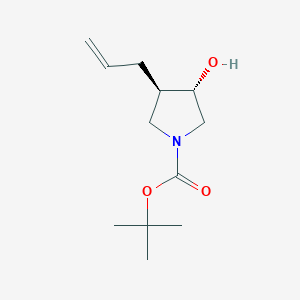
![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)
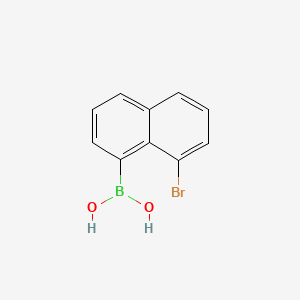
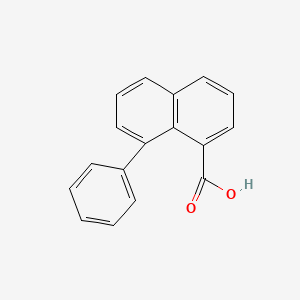
![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)
